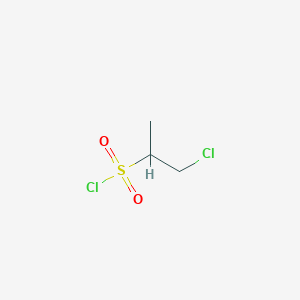
1-Chloropropane-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloropropane-2-sulfonyl chloride is an organosulfur compound with the molecular formula C3H6Cl2O2S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonamides and sulfonylureas. This compound is known for its reactivity and is often employed in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloropropane-2-sulfonyl chloride can be synthesized through the chlorosulfonation of 1-chloropropane. The reaction involves the treatment of 1-chloropropane with chlorosulfonic acid under controlled conditions to yield this compound. The reaction is typically carried out at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The process includes the chlorination of propane followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The product is then purified through distillation or recrystallization .
化学反応の分析
Types of Reactions: 1-Chloropropane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form the corresponding sulfonyl hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
科学的研究の応用
1-Chloropropane-2-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: It is used in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 1-chloropropane-2-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamides or sulfonates. The compound acts as an electrophile, with the sulfonyl chloride group being highly reactive towards nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
類似化合物との比較
1-Chloropropane: A simpler alkyl chloride with less reactivity compared to 1-chloropropane-2-sulfonyl chloride.
2-Chloropropane: Another alkyl chloride with different reactivity and physical properties.
3-Chloropropanesulfonyl Chloride: A positional isomer with similar reactivity but different physical properties.
Uniqueness: this compound is unique due to its dual functionality as both an alkyl chloride and a sulfonyl chloride. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
1-chloropropane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O2S/c1-3(2-4)8(5,6)7/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYOJXZPHXHNGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
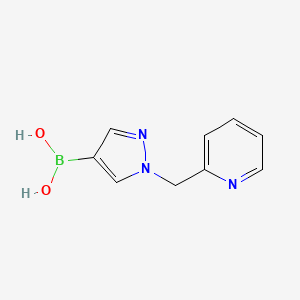
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15050845.png)
![1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15050853.png)
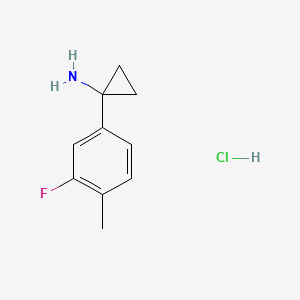
![[(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium](/img/structure/B15050876.png)
![3-cyclopropyl-N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B15050877.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B15050885.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B15050898.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B15050913.png)
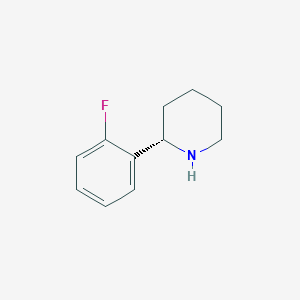
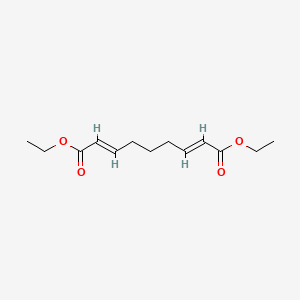
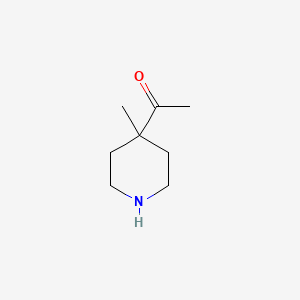
![2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B15050951.png)
![(E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine](/img/structure/B15050955.png)
